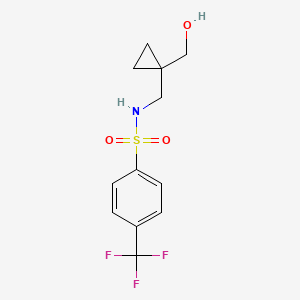

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The trifluoromethyl group attached to the benzene ring is often used in drug design to improve stability and enhance lipophilicity . The presence of a hydroxymethyl group attached to a cyclopropyl ring could potentially introduce interesting reactivity.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzenesulfonamide and trifluoromethyl groups are relatively stable, but could potentially undergo reactions under certain conditions . The hydroxymethyl group could be a site of reactivity, particularly in the presence of strong bases or acids .Scientific Research Applications

Chemical Synthesis and Characterization

N-substituted benzenesulfonamides, including derivatives similar to the compound , have been extensively explored for their potential in various biological applications. These compounds are synthesized through complex chemical reactions and are characterized using various spectral methods to confirm their structure. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel N-substituted benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatility of these compounds in research and potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

The inhibition of enzymes like carbonic anhydrase (CA) is a critical area of study for various therapeutic applications. N-substituted benzenesulfonamides have been shown to be effective inhibitors of CA. For example, A. Di Fiore et al. (2011) conducted inhibition and structural studies on N-substituted benzenesulfonamides, revealing important aspects related to their inhibition mechanism. This research provides valuable insights into the design of enzyme inhibitors for therapeutic use (A. Di Fiore et al., 2011).

Photodynamic Therapy and Photophysical Properties

The compound and its derivatives have also been investigated for their photophysical properties, which are significant for applications like photodynamic therapy, a treatment method for cancer. M. Pişkin et al. (2020) synthesized new derivatives of benzenesulfonamide and studied their photophysical properties, indicating their potential in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Drug Development and Biological Activities

Benzenesulfonamide derivatives have been explored for their potential as drug candidates. Their biological activities, such as anti-inflammatory, analgesic, and anticancer properties, are of significant interest. For example, the development of novel benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported, highlighting their potential in treating various diseases including cancer (Ayumi Yamada et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3S/c13-12(14,15)9-1-3-10(4-2-9)20(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILMEOPTFKXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)

![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)